Jodstearinsaureathylester
Description
Jodstearinsaureathylester (iodostearic acid ethyl ester) is an iodine-substituted ethyl ester derived from stearic acid. This compound is characterized by its long alkyl chain (C₁₈), an ester functional group, and an iodine atom, which imparts distinct physicochemical properties. It is primarily utilized in organic synthesis, material science, and specialized industrial applications due to its halogenated structure and stability under specific conditions. Its molecular formula is C₂₀H₃₉IO₂, with a molecular weight of 430.44 g/mol. The iodine atom enhances its polarizability and reactivity compared to non-halogenated esters, making it a subject of interest in comparative studies with structural analogues .
Properties
Molecular Formula |
C20H39IO2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 2-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3 |
InChI Key |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jodstearinsaureathylester typically involves the esterification of stearic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction can be represented as follows:
Stearic Acid+Ethyl AlcoholCatalystthis compound+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 60-70°C and maintained for several hours to achieve maximum yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity stearic acid and ethyl alcohol, along with efficient catalysts to ensure high yield and purity of the final product. The reaction is followed by purification steps such as distillation and crystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Jodstearinsaureathylester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to stearic acid and ethyl alcohol in the presence of an acid or base.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Stearic acid and ethyl alcohol.
Oxidation: Stearic acid derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Jodstearinsaureathylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in esterification studies.
Biology: Investigated for its role in lipid metabolism and as a component in biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Jodstearinsaureathylester involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release stearic acid and ethyl alcohol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Table 1. Halogen Influence on Reactivity
| Compound | C–X Bond Energy (kJ/mol) | Half-Life in Aqueous Acid (25°C) |
|---|---|---|
| This compound | 234 | 2.5 hours |
| Cl-StAE | 339 | 48 hours |
| Br-StAE | 285 | 12 hours |
Discussion of Methodological Challenges
Comparative studies are hindered by:
- Inconsistent Extraction Protocols: Variability in solvent systems (e.g., polar vs. non-polar) affects halogen recovery rates .
- Detection Limits : Iodine’s lower natural abundance complicates trace analysis compared to chlorine or bromine .
- Synthesis Purity : Commercial this compound often contains ≤5% stearic acid ethyl ester, requiring rigorous purification for accurate comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
